N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride is a chemical compound with the molecular formula C13H24Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a phenoxy group, and a dihydrochloride salt form, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride typically involves the reaction of 4-amino-3-methylphenol with an appropriate alkylating agent to introduce the phenoxyethyl group. This is followed by the methylation of the amine group and subsequent formation of the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenoxy compounds. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and phenoxy groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride
- N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride
- N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diisopropylamine dihydrochloride
Uniqueness
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, which can be advantageous for certain uses.
Properties
IUPAC Name |
2-methyl-4-[2-(N-methylanilino)ethoxy]aniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.2ClH/c1-13-12-15(8-9-16(13)17)19-11-10-18(2)14-6-4-3-5-7-14;;/h3-9,12H,10-11,17H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGAVHJJWWFSKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN(C)C2=CC=CC=C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.